molecular formula C7H6N2O B068429 1,3-Benzoxazol-6-amine CAS No. 177492-52-3

1,3-Benzoxazol-6-amine

Cat. No. B068429
M. Wt: 134.14 g/mol
InChI Key: ZJYIRVSPPOOPCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 1,3-Benzoxazol-6-amine involves several methods, including the oxidative condensation of primary and secondary amines with o-aminophenols under hydrogen transfer catalysis, offering a sustainable route to these heterocycles (Blacker et al., 2009). Additionally, electrochemical C-H amination of phenoxy acetates has been presented as an efficient access to benzoxazinones, closely related to benzoxazoles, highlighting the evolving techniques in the synthesis of these compounds (Wesenberg et al., 2017).

Scientific Research Applications

  • Structural Analysis and Coordination Compounds : The structural study of compounds derived from 1,3-Benzoxazol-6-amine has been a significant area of interest. Téllez et al. (2013) synthesized a novel compound [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine and analyzed its structure through X-ray diffraction. The study further discussed the synthesis and structural analysis of coordination compounds with cobalt and nickel, demonstrating the compound's potential in coordination chemistry (Téllez et al., 2013).

  • Regioselective Alkylation in Organic Synthesis : Lahm and Opatz (2014) found that the benzoxazol-2-yl substituent acts as a removable directing group in the iridium-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This discovery is significant in the field of organic synthesis, particularly for the regioselective modification of amines (Lahm & Opatz, 2014).

  • Electrochemical Oxidative Amination : Gao et al. (2014) developed an electrochemically promoted coupling of benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles. This process is significant for its avoidance of excessive chemical oxidants and reducing waste, making it an environmentally friendly synthetic route (Gao et al., 2014).

  • Anticancer Agents : Murty et al. (2011) synthesized a series of benzoxazole and benzoxazolone derivatives containing cyclic amines and evaluated their cytotoxic effects on human cancer cell lines. This research highlights the potential of 1,3-Benzoxazol-6-amine derivatives in developing anticancer drugs (Murty et al., 2011).

  • Synthesis of Thermosetting Films : Wang et al. (2013) researched the synthesis of primary amine-containing benzoxazines and the properties of the resulting poly(benzoxazine imide) thermosetting films. This research is crucial for material science, particularly in developing new polymers with improved properties like flame retardancy and dimensional stability (Wang et al., 2013).

  • Biological Activity in Pharmacology : Rudyanto et al. (2014) synthesized novel 1,3-benzoxazine and aminomethyl compounds from eugenol and evaluated their biological activity using the brine shrimp lethality test. This research adds to the growing body of evidence supporting the biological and pharmacological potential of benzoxazole derivatives (Rudyanto et al., 2014).

  • Microwave-Assisted Synthesis : Özil and Menteşe (2020) reviewed the microwave-assisted synthesis of benzoxazoles, highlighting its efficiency and utility in modern chemistry. This method is advantageous for its speed and energy efficiency compared to conventional heating (Özil & Menteşe, 2020).

  • Fluorescent Dye for Live Cell Imaging : Gao et al. (2017) synthesized a fluorescent dye, 2,5-bis(6-amine-benzoxazol-2-yl)thiophene, from 1,3-Benzoxazol-6-amine. This dye showed strong emission and large Stokes shift, proving useful in live cell imaging with low cytotoxicity and excellent photo-stability (Gao et al., 2017).

Safety And Hazards

The safety information for 1,3-Benzoxazol-6-amine indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

Benzoxazole derivatives, including 1,3-Benzoxazol-6-amine, have been extensively used as a starting material for different mechanistic approaches in drug discovery . Given their wide range of pharmacological activities, they are likely to continue to be a focus of research in the future .

properties

IUPAC Name

1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYIRVSPPOOPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342743
Record name 1,3-Benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzoxazol-6-amine

CAS RN

177492-52-3
Record name 1,3-Benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzoxazol-6-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Akiu, T Tsuji, K Iida, Y Sogawa… - Chemical and …, 2021 - jstage.jst.go.jp
Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step of the nicotinamide adenine dinucleotide (NAD+) salvage pathway. Because NAD+ plays a pivotal …
Number of citations: 4 www.jstage.jst.go.jp
DL Orsi, E Pook, N Bräuer, A Friberg… - Journal of medicinal …, 2022 - ACS Publications
The ligand-activated nuclear receptor peroxisome-proliferator-activated receptor-γ (PPARG or PPARγ) represents a potential target for a new generation of cancer therapeutics, …
Number of citations: 3 pubs.acs.org
Y Nakajima, N Aoyama, F Takahashi, H Sasaki… - Bioorganic & Medicinal …, 2016 - Elsevier
In organ transplantation, T cell-mediated immune responses play a key role in the rejection of allografts. Janus kinase 3 (JAK3) is specifically expressed in hematopoietic cells and …
Number of citations: 10 www.sciencedirect.com
秋生麻由子 - 2022
Number of citations: 2

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